N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-18(20-9-17-21-13-5-1-2-6-14(13)22-17)12-10-24(11-12)19-23-15-7-3-4-8-16(15)26-19/h1-8,12H,9-11H2,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCPWTZYBYIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound that belongs to a class of nitrogenous heterocyclic compounds, particularly benzimidazole and thiazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL . The incorporation of the benzimidazole and thiazole moieties is believed to enhance the interaction with microbial targets, leading to improved efficacy.
Anticancer Activity
Research indicates that compounds featuring benzimidazole and thiazole structures exhibit promising anticancer activity. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation. For example, studies have identified potent inhibitors of CK1δ (casein kinase 1 delta) among related compounds, with IC50 values in the low micromolar range . This suggests that our compound may also possess similar anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural components. Key factors affecting their pharmacological profiles include:
- Substituents on the benzimidazole ring : Different substituents can enhance or diminish activity.
- Linker length and flexibility : The nature of the linker between the benzimidazole and thiazole moieties can impact binding interactions with biological targets.
- Overall molecular shape : A well-defined three-dimensional structure is crucial for effective interaction with target proteins.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives showed that modifications at the 2-position significantly increased antimicrobial activity against Candida albicans and Mycobacterium smegmatis . Compounds with a thiazole moiety exhibited enhanced potency compared to those without.
- Anticancer Potential : In vitro assays demonstrated that certain benzimidazole-thiazole hybrids inhibited cancer cell lines with IC50 values ranging from 0.04 to 0.1 µM against various cancer types . The presence of both heterocycles was essential for achieving these results.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key structural analogs and their pharmacological profiles:
Key Observations:
- Linker Impact : Cyclopropane-containing analogs (e.g., 1e , 1f ) exhibit potent mGluR5 modulation but toxicity at high concentrations, whereas azetidine (in the target compound) may reduce strain-related toxicity while maintaining activity .
- Heterocycle Choice : Replacing benzothiazole with benzimidazole (as in 1f vs. 1e ) alters potency and selectivity, likely due to differences in hydrogen bonding and π-π interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 5 ) enhance metabolic stability and target engagement, as seen in thiazole-carboxamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
